molecular formula C16H13Br3N2O5 B11099450 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11099450
M. Wt: 553.0 g/mol
InChI Key: DUBWFXUVXOTMSO-CGOBSMCZSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of multiple bromine atoms, methoxy groups, and hydrazide functionalities, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Synthesis of 2-bromo-4-methoxyphenol: This intermediate can be prepared by bromination of 4-methoxyphenol using bromine in the presence of a suitable solvent such as acetic acid.

    Formation of 2-(2-bromo-4-methoxyphenoxy)acetic acid: The 2-bromo-4-methoxyphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding acetic acid derivative.

    Preparation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide: The acetic acid derivative is converted to its hydrazide form by reaction with hydrazine hydrate.

    Condensation with 2,3-dibromo-4,5-dihydroxybenzaldehyde: Finally, the hydrazide is condensed with 2,3-dibromo-4,5-dihydroxybenzaldehyde under reflux conditions in ethanol to yield the target compound.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine atoms, methoxy groups, and hydrazide functionalities, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H13Br3N2O5

Molecular Weight

553.0 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O5/c1-25-9-2-3-12(10(17)5-9)26-7-13(23)21-20-6-8-4-11(22)16(24)15(19)14(8)18/h2-6,22,24H,7H2,1H3,(H,21,23)/b20-6+

InChI Key

DUBWFXUVXOTMSO-CGOBSMCZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)Br)O)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2Br)Br)O)O)Br

Origin of Product

United States

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